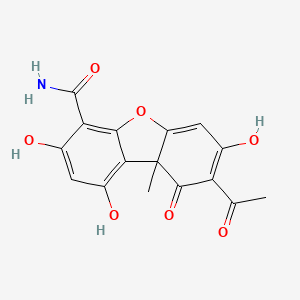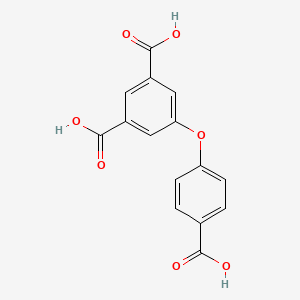
GA-PEG5-bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GA-PEG5-bromide is a chemical compound used primarily as a probe for molecular labeling. It is known for its high purity and is widely cited in global scientific literature. The compound’s molecular formula is C40H70BrN3O11, and it has a molecular weight of 848.90 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GA-PEG5-bromide involves the covalent attachment of polyethylene glycol (PEG) to a bromide groupThe reaction conditions often include low-to-neutral pH and the use of specific catalysts to facilitate the attachment .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure consistency and purity. The compound is typically stored under inert gas conditions at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: GA-PEG5-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. This makes it highly reactive with nucleophiles such as thiol groups in bio-molecules .
Common Reagents and Conditions: Common reagents used in reactions with this compound include thiol-containing compounds, which react with the bromide group to form stable covalent bonds. The reactions are typically carried out under mild conditions to preserve the integrity of the PEGylated structure .
Major Products: The major products formed from reactions involving this compound are typically PEGylated bio-molecules, which have enhanced stability and solubility. These products are widely used in various scientific applications .
Applications De Recherche Scientifique
GA-PEG5-bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a probe for molecular labeling and as a reagent in nucleophilic substitution reactions.
Biology: Employed in the study of protein interactions and as a tool for bio-conjugation.
Industry: Applied in the production of high-purity PEGylated compounds for various industrial applications.
Mécanisme D'action
GA-PEG5-bromide exerts its effects through the covalent attachment of the PEG moiety to target molecules. The bromide group acts as a leaving group, facilitating the formation of stable covalent bonds with nucleophiles. This process enhances the stability, solubility, and bioavailability of the target molecules .
Comparaison Avec Des Composés Similaires
- Bromo-PEG-acid
- Bromo-PEG-alcohol
- Bromo-PEG-azide
- Bromo-PEG-methyl ester
Comparison: GA-PEG5-bromide is unique due to its specific structure, which includes a PEG moiety and a bromide group. This combination allows for efficient nucleophilic substitution reactions and makes it highly suitable for molecular labeling and bio-conjugation. Compared to other similar compounds, this compound offers enhanced stability and solubility, making it a preferred choice in various scientific applications .
Propriétés
Formule moléculaire |
C40H70BrN3O11 |
|---|---|
Poids moléculaire |
848.9 g/mol |
Nom IUPAC |
(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C40H70BrN3O11/c1-27(30-5-6-31-38-32(24-34(47)40(30,31)3)39(2)9-8-29(45)22-28(39)23-33(38)46)4-7-35(48)44-26-37(50)43-11-13-52-15-17-54-19-21-55-20-18-53-16-14-51-12-10-42-36(49)25-41/h27-34,38,45-47H,4-26H2,1-3H3,(H,42,49)(H,43,50)(H,44,48)/t27-,28+,29-,30-,31+,32+,33-,34+,38+,39+,40-/m1/s1 |
Clé InChI |
DFSLUIQAOKIVIV-HYPPSFPJSA-N |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CBr)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canonique |
CC(CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CBr)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)








![7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol](/img/structure/B11930088.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine](/img/structure/B11930107.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)

